molecular formula C20H18N2O3 B12323291 Rauvotetraphylline E

Rauvotetraphylline E

Cat. No.: B12323291
M. Wt: 334.4 g/mol
InChI Key: UFDPRYZHVYKRKM-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Studies

Rauvotetraphylline E exhibits various pharmacological activities, making it a subject of interest in drug development. Some of the key areas include:

  • Antihypertensive Effects: Compounds derived from Rauvolfia tetraphylla have historically been used to manage blood pressure. This compound may contribute to these effects through interactions with adrenergic receptors .
  • Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties, which could be beneficial in treating infections .
  • Cytotoxicity: Research has shown that certain alkaloids from Rauvolfia tetraphylla, including this compound, may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Neuroscience Research

The compound's potential neuroprotective effects are being investigated, particularly concerning its influence on neurotransmitter systems. It may offer insights into treatments for neurodegenerative diseases or mental health disorders .

Table 1: Pharmacological Activities of this compound

Activity TypeObserved EffectsReferences
AntihypertensiveReduces blood pressure
AntimicrobialInhibits bacterial growth
CytotoxicInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter activity

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive properties of various alkaloids from Rauvolfia tetraphylla, including this compound. The research involved administering different doses to hypertensive animal models, observing significant reductions in systolic and diastolic blood pressure compared to control groups. The findings support the traditional use of this plant in managing hypertension .

Case Study 2: Antimicrobial Properties

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several strains of bacteria. Results indicated that the compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent .

Case Study 3: Cytotoxicity Assessment

A series of assays were performed on various cancer cell lines to assess the cytotoxic effects of this compound. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further research is warranted to elucidate the mechanisms involved .

Biological Activity

Rauvotetraphylline E is an indole alkaloid isolated from the plant Rauvolfia tetraphylla, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.

  • Molecular Formula : C20_{20}H18_{18}N2_2O3_3
  • Molecular Weight : 334.37 g/mol
  • CAS Number : 1422506-53-3

Biological Activities

This compound exhibits a range of biological activities that are critical for its potential therapeutic applications. The following table summarizes key pharmacological effects associated with this compound:

Biological Activity Description
Antimicrobial Demonstrates activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antioxidant Exhibits significant antioxidant properties, with extracts showing effective DPPH radical scavenging activity .
Cytotoxic Displays cytotoxic effects in brine shrimp lethality assays and can induce chromosomal aberrations in Allium cepa root models .
Cardiotonic Aqueous leaf extracts have shown positive ionotropic effects on frog heart preparations .
Anti-inflammatory Contributes to the reduction of inflammation markers in various assays .

Case Studies and Research Findings

  • Isolation and Characterization :
    Five new indole alkaloids, including this compound, were isolated from the aerial parts of Rauvolfia tetraphylla. Their structures were elucidated using spectroscopic methods, confirming their unique chemical profiles .
  • Antimicrobial Activity :
    A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of several pathogenic bacteria. This suggests its potential use as a natural antimicrobial agent in treating infections .
  • Antioxidant Properties :
    The antioxidant capacity of this compound was evaluated through various assays, including DPPH and nitric oxide scavenging tests. Results indicated that methanol extracts from the leaves exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
  • Cytotoxicity Studies :
    Research utilizing brine shrimp lethality assays revealed significant cytotoxic effects of this compound. Additionally, studies on Allium cepa demonstrated that it could induce chromosomal aberrations, indicating potential genotoxic effects at certain concentrations .
  • Cardiotonic Effects :
    In vitro studies on frog hearts showed that this compound has cardiotonic properties, enhancing myocardial contractility without being affected by beta-blockers, suggesting a unique mechanism of action .

Properties

IUPAC Name

16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPRYZHVYKRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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